Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxy-substituted pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxy-substituted pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 3-amino-3-(pyridin-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl butylacetylaminopropionate
Comparison: Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)7-8-5-4-6-10(13-8)15-2/h4-6,9H,3,7,12H2,1-2H3 |
InChI Key |
WZJOCVWUSKJUML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC(=CC=C1)OC)N |
Origin of Product |
United States |
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